REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[N:12]1[NH:13][N:14]=[CH:15][CH:16]=1.C([O-])([O-])=O.[Cs+].[Cs+].CN[C@@H]1CCCC[C@H]1NC>O.[Cu]I.CN(C=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:13]2[N:14]=[CH:15][CH:16]=[N:12]2)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8] |f:2.3.4|
|
Name
|
|
Quantity
|
3.86 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C(=O)O)C1)I
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
N=1NN=CC1
|
Name
|
Cs2CO3
|
Quantity
|
8.62 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
CuI
|
Quantity
|
244 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FCC (SiO2, gradient DCM to 10% MeOH/1% HOAc/DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C(=O)O)C1)N1N=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.14 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |